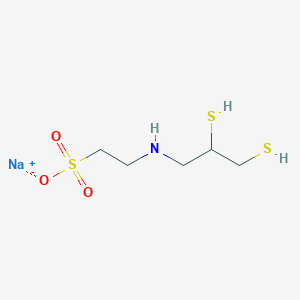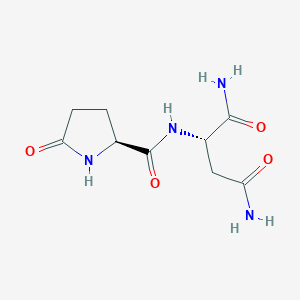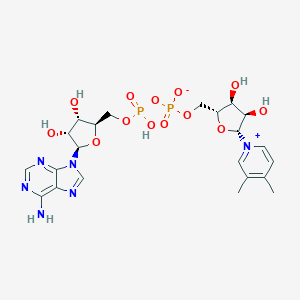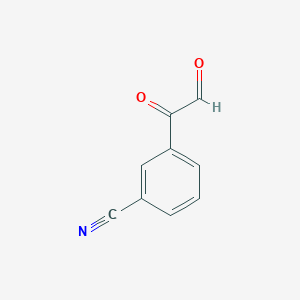
N-(2,3-Dimercaptopropyl)taurine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimercaptopropyl)taurine sodium salt, also known as DMTS, is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. This compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in a variety of diseases.
Mécanisme D'action
The mechanism of action of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the formation of stable complexes with heavy metals, which are then excreted from the body. N-(2,3-Dimercaptopropyl)taurine sodium salt has a high affinity for mercury and is able to remove it from the brain, liver, and kidneys. It has also been shown to protect against the toxic effects of lead and cadmium.
Effets Biochimiques Et Physiologiques
In addition to its chelating properties, N-(2,3-Dimercaptopropyl)taurine sodium salt has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may contribute to its protective effects against heavy metal toxicity. N-(2,3-Dimercaptopropyl)taurine sodium salt has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-Dimercaptopropyl)taurine sodium salt for lab experiments is its ability to chelate heavy metals, which can interfere with analytical techniques and confound experimental results. However, N-(2,3-Dimercaptopropyl)taurine sodium salt has some limitations as well. It can be difficult to obtain pure N-(2,3-Dimercaptopropyl)taurine sodium salt, and its stability in aqueous solutions can be a challenge.
Orientations Futures
There are several future directions for research on N-(2,3-Dimercaptopropyl)taurine sodium salt. One area of interest is its potential therapeutic applications in diseases associated with heavy metal toxicity, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new chelating agents based on the structure of N-(2,3-Dimercaptopropyl)taurine sodium salt, which may have improved properties and efficacy. Finally, there is a need for further studies on the safety and toxicity of N-(2,3-Dimercaptopropyl)taurine sodium salt, particularly in humans.
Méthodes De Synthèse
The synthesis of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the reaction of taurine with 2,3-dimercaptopropanol in the presence of sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 267.37 g/mol.
Applications De Recherche Scientifique
N-(2,3-Dimercaptopropyl)taurine sodium salt has been extensively studied for its ability to chelate heavy metals, particularly mercury, lead, and cadmium. This property makes it a valuable tool in scientific research, as it can be used to remove these toxic metals from biological samples and prevent their interference with analytical techniques.
Propriétés
Numéro CAS |
19872-06-1 |
|---|---|
Nom du produit |
N-(2,3-Dimercaptopropyl)taurine sodium salt |
Formule moléculaire |
C5H12NNaO3S3 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
sodium;2-[2,3-bis(sulfanyl)propylamino]ethanesulfonate |
InChI |
InChI=1S/C5H13NO3S3.Na/c7-12(8,9)2-1-6-3-5(11)4-10;/h5-6,10-11H,1-4H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
WZUGYSQXOSQMGX-UHFFFAOYSA-M |
SMILES isomérique |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES canonique |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
Synonymes |
Taurine, N-(2,3-dimercaptopropyl)-, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)







![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)




